molecular formula C5H4N2O4S B1391350 3-Methyl-4-nitro-isothiazole-5-carboxylic acid CAS No. 4592-53-4

3-Methyl-4-nitro-isothiazole-5-carboxylic acid

Cat. No. B1391350
CAS RN: 4592-53-4
M. Wt: 188.16 g/mol
InChI Key: JNGIXAWRDOXWOV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-isothiazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazoles, including 3-Methyl-4-nitro-isothiazole-5-carboxylic acid, often involves the use of catalysts for (3 + 2) cycloaddition reaction . Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles often include cycloadditions of copper (I) acetylides to azides and nitrile oxides . This process is highly reliable and exhibits an unusually wide scope with respect to both components .

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Methyl-4-nitro-isothiazole-5-carboxylic acid and its derivatives are synthesized through various chemical reactions. For instance, Walsh and Wooldridge (1972) discussed the preparation of 3-Methyl-5-nitroisothiazole from diazotised 5-amino-3-methylisothiazole, eventually leading to the formation of the carboxylic acid (Walsh & Wooldridge, 1972).
  • James and Krebs (1982) demonstrated the synthesis of 5-alkylthio-3-methylisothiazole-4-carbonitriles, providing insights into the chemical versatility of isothiazole derivatives (James & Krebs, 1982).

Chemical Properties and Transformations

  • Research by Naito, Nakagawa, and Takahashi (1968) explored the nitration of 3-phenylisothiazoles, revealing the chemical behavior of isothiazole compounds under nitration conditions, which is relevant for understanding the chemical properties of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid (Naito, Nakagawa, & Takahashi, 1968).
  • Regiec and Wojciechowski (2019) conducted extensive research on the spectral and electronic properties of 3-methyl-4-nitroisothiazole, providing valuable insights into its electronic structure and potential applications in various fields (Regiec & Wojciechowski, 2019).

Biological Investigations

  • The investigation into the biological activities of isothiazole derivatives has been a significant aspect of research. For example, Lipnicka and Zimecki (2007) synthesized new compounds from 3-methyl-4-isothiazolecarboxylic acid and analyzed their immunological activity, indicating potential applications in biomedical research (Lipnicka & Zimecki, 2007).

properties

IUPAC Name

3-methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-2-3(7(10)11)4(5(8)9)12-6-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIXAWRDOXWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666423
Record name 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitro-isothiazole-5-carboxylic acid

CAS RN

4592-53-4
Record name 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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